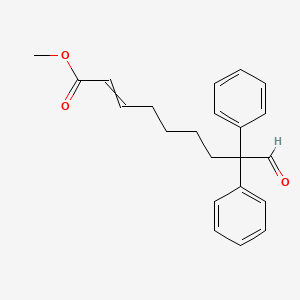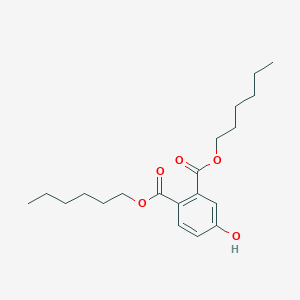
Dihexyl 4-hydroxybenzene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihexyl 4-hydroxybenzene-1,2-dicarboxylate typically involves the esterification of 4-hydroxybenzene-1,2-dicarboxylic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of catalysts and optimized reaction conditions ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
Dihexyl 4-hydroxybenzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major products are the corresponding alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
Dihexyl 4-hydroxybenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of dihexyl 4-hydroxybenzene-1,2-dicarboxylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can further interact with biological pathways.
類似化合物との比較
Similar Compounds
- Diethyl phthalate
- Dibutyl phthalate
- Diisobutyl phthalate
Comparison
Dihexyl 4-hydroxybenzene-1,2-dicarboxylate is unique due to its specific ester groups derived from hexanol, which impart distinct physical and chemical properties compared to other phthalate esters. Its longer alkyl chains provide different solubility and reactivity profiles, making it suitable for specific applications where other phthalates may not be as effective.
特性
CAS番号 |
89911-73-9 |
|---|---|
分子式 |
C20H30O5 |
分子量 |
350.4 g/mol |
IUPAC名 |
dihexyl 4-hydroxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H30O5/c1-3-5-7-9-13-24-19(22)17-12-11-16(21)15-18(17)20(23)25-14-10-8-6-4-2/h11-12,15,21H,3-10,13-14H2,1-2H3 |
InChIキー |
VKHNAMFDWUGEQI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC(=O)C1=C(C=C(C=C1)O)C(=O)OCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dithiaspiro[4.5]decan-8-ol;4-methylbenzenesulfonic acid](/img/structure/B14373151.png)

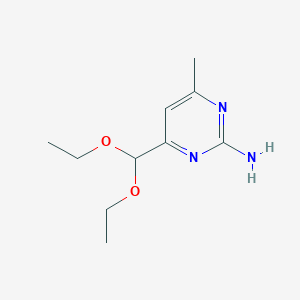

![2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14373189.png)
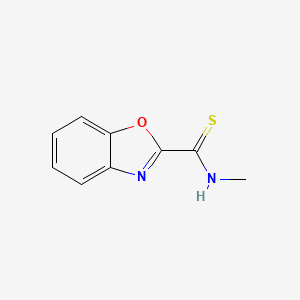

silane](/img/structure/B14373206.png)


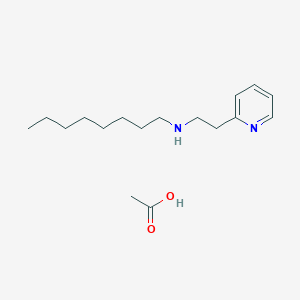
![(4-Methylphenyl)[2-(morpholin-4-yl)pyridin-3-yl]methanone](/img/structure/B14373233.png)
![[[(Amino-trimethylsilyl-trimethylsilylphosphanylidene-lambda5-phosphanyl)-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14373242.png)
